1-(2-tBoc-amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Bn Ester
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Overview
Description
1-(2-tert-Butoxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid, Benzyl Ester is a complex organic compound often used in pharmaceutical research and development. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
The synthesis of 1-(2-tert-Butoxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid, Benzyl Ester typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.
Formation of the Cyclopenta[b]pyrrole Ring: This step involves cyclization reactions under specific conditions to form the octahydrocyclopenta[b]pyrrole ring.
Introduction of the Benzyl Ester Group: The benzyl ester group is introduced through esterification reactions.
Final Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
1-(2-tert-Butoxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid, Benzyl Ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-(2-tert-Butoxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid, Benzyl Ester has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-tert-Butoxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid, Benzyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which it is used.
Comparison with Similar Compounds
Compared to other similar compounds, 1-(2-tert-Butoxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid, Benzyl Ester stands out due to its unique structural features and reactivity. Similar compounds include:
1-(2-tert-Butoxycarbonylamino-1-oxopropyl)cyclopentane-2-carboxylic Acid, Benzyl Ester: Lacks the octahydrocyclopenta[b]pyrrole ring, resulting in different reactivity and applications.
1-(2-tert-Butoxycarbonylamino-1-oxopropyl)pyrrole-2-carboxylic Acid, Benzyl Ester:
These comparisons highlight the uniqueness of 1-(2-tert-Butoxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid, Benzyl Ester in terms of its structural complexity and versatility in various applications.
Properties
IUPAC Name |
benzyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O5/c1-15(24-22(28)30-23(2,3)4)20(26)25-18-12-8-11-17(18)13-19(25)21(27)29-14-16-9-6-5-7-10-16/h5-7,9-10,15,17-19H,8,11-14H2,1-4H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJKLFKSFUPVLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCC2CC1C(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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